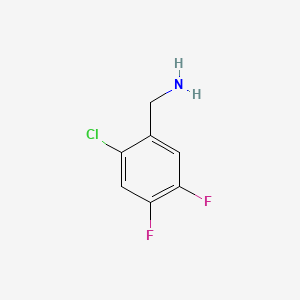
2-Chloro-4,5-difluorobenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,5-difluorobenzylamine is a chemical compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol . It is primarily used in scientific research, particularly in the fields of chemistry and biology . The compound is known for its unique properties, making it a valuable asset in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4,5-difluorobenzylamine typically involves the reduction of 2,4-difluorobenzonitrile. One method includes the use of nitrile oxidoreductase, which reduces 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine . Another method involves the use of hydrogen and Raney nickel, although this method has a lower yield and requires the use of dangerous hydrogen .
Industrial Production Methods: For industrial production, the method involving nitrile oxidoreductase is preferred due to its higher yield and environmentally friendly process. This method is suitable for mass production and involves safe raw materials .
化学反応の分析
Types of Reactions: 2-Chloro-4,5-difluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Reduction Reactions: It can be reduced to form different amine derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: Hydrogen gas and metal catalysts like Raney nickel are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzylamines.
Reduction Reactions: Products include different amine derivatives.
Oxidation Reactions: Products include corresponding oxides and other oxidized derivatives.
科学的研究の応用
2-Chloro-4,5-difluorobenzylamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-4,5-difluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other groups in the target molecule. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .
類似化合物との比較
2,4-Difluorobenzylamine: Similar in structure but lacks the chlorine atom.
3,4-Difluorobenzylamine: Similar but with different fluorine atom positions.
2,4-Dichlorobenzylamine: Similar but with chlorine atoms instead of fluorine.
Uniqueness: 2-Chloro-4,5-difluorobenzylamine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination makes it more reactive in certain chemical reactions and suitable for specific applications that other similar compounds may not be able to achieve .
特性
IUPAC Name |
(2-chloro-4,5-difluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWEOQXADFPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














